An In-Depth Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(piperidin-4-yl)acetamide hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of the privileged piperidine scaffold, it serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1][2][3][4][5] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and characterization of N-(piperidin-4-yl)acetamide hydrochloride. Furthermore, it delves into the broader pharmacological significance of the 4-acetamidopiperidine core, offering insights into its role in the development of novel therapeutics targeting a range of disease areas. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical methodologies.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence in drug design can be attributed to its unique conformational flexibility and its ability to engage in key interactions with biological targets. The piperidine nitrogen, which is basic, can be readily protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with anionic residues in proteins. This inherent versatility has led to the incorporation of the piperidine scaffold into drugs across numerous therapeutic classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[4][5]
N-(piperidin-4-yl)acetamide hydrochloride, as a readily available and functionalized piperidine derivative, represents a key starting material for the elaboration of more complex molecular architectures. The acetamide group at the 4-position provides a handle for further chemical modification, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(piperidin-4-yl)acetamide hydrochloride is essential for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably inferred from data on closely related compounds and information available from commercial suppliers.
It is crucial to note the potential for ambiguity between the monohydrochloride and dihydrochloride salts of N-(piperidin-4-yl)acetamide. The information presented here pertains primarily to the hydrochloride salt, with the understanding that the precise stoichiometry may influence properties such as solubility and melting point. The CAS number 85508-31-2 is often associated with the dihydrochloride form.
| Property | Value (Estimated/Reported) | Source |
| Molecular Formula | C₇H₁₄N₂O · xHCl | Inferred |
| Molecular Weight | 142.20 g/mol (free base) | Inferred |
| 178.66 g/mol (monohydrochloride) | Inferred | |
| 215.12 g/mol (dihydrochloride) | Inferred | |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water | [6] |
| Melting Point | Not consistently reported; expected to be >200 °C (decomposes) | Inferred |
| pKa | The piperidine nitrogen is expected to have a pKa in the range of 9-11. | Inferred from piperidine |
Synthesis and Characterization
The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is typically achieved through a straightforward N-acetylation of a suitable 4-aminopiperidine precursor. The choice of starting material and reaction conditions can be adapted to achieve the desired product in good yield and purity.
Synthetic Pathways
A common and efficient route to N-(piperidin-4-yl)acetamide involves the acetylation of 4-aminopiperidine or a protected derivative thereof. A generalized synthetic scheme is presented below:
Figure 1: General synthetic pathways to N-(piperidin-4-yl)acetamide hydrochloride.
Experimental Protocol: General Procedure for N-Acetylation
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Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (1.1 eq). The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetylation: Acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(piperidin-4-yl)acetamide free base.
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Purification of Free Base: The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether, dioxane) is added until precipitation is complete.
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Isolation: The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to afford N-(piperidin-4-yl)acetamide hydrochloride.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected Chemical Shifts)
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δ 8.0-9.0 ppm (broad s, 2H): NH₂⁺ protons of the piperidinium ring.
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δ 7.5-8.5 ppm (d, 1H): NH proton of the acetamide group, coupling to the C4-H.
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δ 3.8-4.2 ppm (m, 1H): C4-H proton of the piperidine ring.
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δ 3.0-3.5 ppm (m, 2H): Axial protons at C2 and C6 of the piperidine ring.
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δ 2.6-3.0 ppm (m, 2H): Equatorial protons at C2 and C6 of the piperidine ring.
-
δ 1.9-2.2 ppm (m, 2H): Axial protons at C3 and C5 of the piperidine ring.
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δ 1.95 ppm (s, 3H): Methyl protons of the acetamide group.
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δ 1.5-1.8 ppm (m, 2H): Equatorial protons at C3 and C5 of the piperidine ring.
¹³C NMR Spectroscopy (Expected Chemical Shifts)
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δ 170-175 ppm: Carbonyl carbon of the acetamide group.
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δ 45-50 ppm: C4 carbon of the piperidine ring.
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δ 42-46 ppm: C2 and C6 carbons of the piperidine ring.
-
δ 30-35 ppm: C3 and C5 carbons of the piperidine ring.
-
δ 23-25 ppm: Methyl carbon of the acetamide group.
FT-IR Spectroscopy (Expected Absorptions)
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3200-3400 cm⁻¹: N-H stretching vibrations of the amide and ammonium groups.
-
2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine ring and methyl group.
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1640-1680 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
-
1520-1570 cm⁻¹: N-H bending vibration of the amide (Amide II band).
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base at m/z 143.12.
Role in Drug Discovery and Development
N-(piperidin-4-yl)acetamide hydrochloride is a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The 4-acetamidopiperidine scaffold is a key component in numerous drug candidates and approved drugs, particularly those targeting the central nervous system (CNS).
A Versatile Scaffold for CNS-Active Agents
The physicochemical properties of the 4-acetamidopiperidine moiety, including its polarity and hydrogen bonding capabilities, make it well-suited for interaction with targets within the CNS. The piperidine ring can adopt a chair conformation, allowing for precise spatial orientation of substituents to optimize binding to receptors and enzymes.
Figure 2: The 4-acetamidopiperidine scaffold as a core for CNS-active agents.
Case Studies and Representative Applications
While a comprehensive list is beyond the scope of this guide, the following examples illustrate the utility of the 4-acetamidopiperidine scaffold in drug discovery:
-
Opioid Receptor Modulators: Derivatives of 4-anilidopiperidines, which can be synthesized from precursors related to N-(piperidin-4-yl)acetamide, are a well-known class of potent opioid analgesics.
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.
-
Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a key component in inhibitors of Hepatitis C virus (HCV) assembly.[7]
Analytical Methodologies
The purity and identity of N-(piperidin-4-yl)acetamide hydrochloride should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer is often employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as the chromophore is weak.
Safety, Handling, and Storage
As with all laboratory chemicals, N-(piperidin-4-yl)acetamide hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(piperidin-4-yl)acetamide hydrochloride is a fundamentally important building block in the field of drug discovery. Its straightforward synthesis, coupled with the proven pharmacological relevance of the piperidine scaffold, ensures its continued use in the development of novel therapeutics. While detailed, publicly available data on this specific compound is limited, this guide provides a solid foundation of its properties, synthesis, and potential applications, drawing on established principles of medicinal chemistry and data from closely related analogs. Researchers utilizing this versatile intermediate will be well-equipped to advance their drug discovery programs.
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